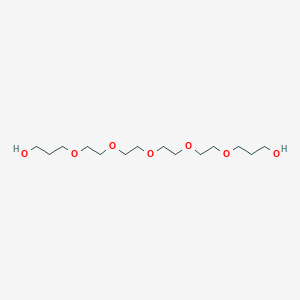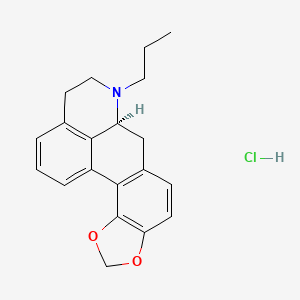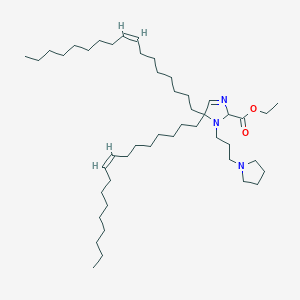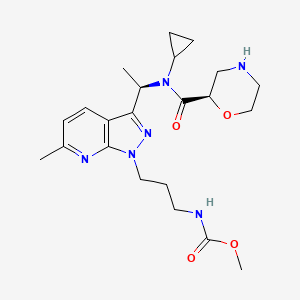![molecular formula C19H20ClF2N3O4 B11930589 3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate](/img/structure/B11930589.png)
3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-キノリンカルボン酸, 7-[(7S)-7-アミノ-5-アザスピロ[2.4]ヘプタン-5-イル]-8-クロロ-6-フルオロ-1-[(1R,2S)-2-フルオロシクロプロピル]-1,4-ジヒドロ-4-オキソ-, 水和物は、キノリン系に属する複雑な有機化合物です。キノリン誘導体は、その幅広い生物活性で知られており、さまざまな医薬品用途に使用されています。
準備方法
合成経路と反応条件
3-キノリンカルボン酸, 7-[(7S)-7-アミノ-5-アザスピロ[2.4]ヘプタン-5-イル]-8-クロロ-6-フルオロ-1-[(1R,2S)-2-フルオロシクロプロピル]-1,4-ジヒドロ-4-オキソ-, 水和物の合成は、キノリンコアの形成とそれに続く官能基化を含む、複数の段階を伴います。一般的な合成経路には以下が含まれます。
フリーランドラー合成: この方法は、アニリン誘導体とカルボニル化合物を酸性または塩基性触媒の存在下で縮合させることを伴います。
スクラウプ合成: この古典的な方法は、グリセロール、アニリン、および硫酸を用い、ニトロベンゼンなどの酸化剤を使用します。
デブナー-ミラー反応: これは、アニリンをβ-ケトエステルと触媒の存在下で反応させることを伴います。
工業生産方法
この化合物の工業生産は、通常、収率と純度を最大限に引き出すために反応条件を最適化することを伴います。これには、温度、圧力、および反応物の濃度を制御することが含まれます。連続フローリアクターと結晶化やクロマトグラフィーなどの高度な精製技術の使用は、工業現場では一般的です。
化学反応の分析
反応の種類
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて、酸化反応を起こし、キノリンN-オキシドを生成することがあります。
還元: 還元反応は、水素化または金属水素化物を使用して、キノリン環または他の官能基を還元するために実行できます。
置換: 特にクロロ位とフルオロ位で、ハロゲン置換が起こることがあり、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を用いた求核置換反応によります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム
還元: 炭素上のパラジウムを用いた水素ガス、水素化ホウ素ナトリウム
置換: メトキシドナトリウム、tert-ブトキシドカリウム
生成される主な生成物
酸化: キノリンN-オキシド
還元: 還元されたキノリン誘導体
置換: さまざまな置換キノリン誘導体
科学的研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい化学反応の探求と、新しい合成方法の開発が可能になります。
生物学
生物学的研究では、この化合物は、抗菌剤および抗癌剤としての可能性について研究されています。生物学的巨大分子と相互作用する能力は、生化学的経路とメカニズムを理解するための貴重なツールとなります。
医学
医学では、この化合物の誘導体は、治療の可能性について調査されています。特に、感染症や癌の治療における、医薬品開発の候補として検討されています。
工業
工業分野では、この化合物は、新しい材料の開発や、さまざまな化学プロセスにおける触媒として使用されています。その安定性と反応性により、幅広い用途に適しています。
作用機序
3-キノリンカルボン酸, 7-[(7S)-7-アミノ-5-アザスピロ[2.4]ヘプタン-5-イル]-8-クロロ-6-フルオロ-1-[(1R,2S)-2-フルオロシクロプロピル]-1,4-ジヒドロ-4-オキソ-, 水和物の作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、および核酸などを含む可能性があります。この化合物は、酵素活性を阻害したり、受容体結合を遮断したり、DNA複製や転写を妨害したりすることができます。関与する正確な経路は、特定の生物学的コンテキストと標的の性質によって異なります。
類似化合物との比較
類似化合物
- キノリン-4-カルボン酸
- 8-クロロキノリン
- 6-フルオロキノリン
- スピロ[2.4]ヘプタン誘導体
独自性
3-キノリンカルボン酸, 7-[(7S)-7-アミノ-5-アザスピロ[2.4]ヘプタン-5-イル]-8-クロロ-6-フルオロ-1-[(1R,2S)-2-フルオロシクロプロピル]-1,4-ジヒドロ-4-オキソ-, 水和物を、類似の化合物から際立たせるのは、構造的特徴の組み合わせです。スピロ環状部分、複数のハロゲン置換、およびフルオロシクロプロピル基の存在は、そのユニークな化学的特性と潜在的な用途に貢献しています。これらの特徴は、その反応性、安定性、および生物学的標的と相互作用する能力を高め、研究開発のための貴重な化合物となっています。
特性
IUPAC Name |
7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3.H2O/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCJYRJLOUSQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)
![Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11930533.png)

![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11930543.png)





